molecular formula C9H7NO2 B100633 4-phenylisoxazol-5(4H)-one CAS No. 16864-15-6

4-phenylisoxazol-5(4H)-one

Cat. No. B100633
CAS RN: 16864-15-6
M. Wt: 161.16 g/mol
InChI Key: HNFWHIIUEKQXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenylisoxazol-5(4H)-one, also known as PIA, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. PIA is a versatile compound that can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 4-phenylisoxazol-5(4H)-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators. 4-phenylisoxazol-5(4H)-one has also been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive function.

Biochemical And Physiological Effects

4-phenylisoxazol-5(4H)-one has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-phenylisoxazol-5(4H)-one has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain. Additionally, 4-phenylisoxazol-5(4H)-one has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-phenylisoxazol-5(4H)-one in lab experiments is its versatility. 4-phenylisoxazol-5(4H)-one can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Additionally, 4-phenylisoxazol-5(4H)-one is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 4-phenylisoxazol-5(4H)-one in lab experiments is its potential toxicity. 4-phenylisoxazol-5(4H)-one has been shown to be toxic at high concentrations, and care should be taken when handling and using this compound.

Future Directions

There are numerous future directions for research on 4-phenylisoxazol-5(4H)-one. One potential area of research is the development of 4-phenylisoxazol-5(4H)-one-based therapeutics for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of 4-phenylisoxazol-5(4H)-one as a natural antimicrobial agent in food preservation. Additionally, further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.
In conclusion, 4-phenylisoxazol-5(4H)-one is a versatile compound that has been extensively studied for its potential applications in various fields of science. It can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.

Synthesis Methods

4-phenylisoxazol-5(4H)-one can be synthesized in several ways, but the most common method is the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 4-phenylisoxazol-5(4H)-one as a white crystalline solid. Other methods for the synthesis of 4-phenylisoxazol-5(4H)-one include the reaction of 4-phenyl-3-buten-2-one with nitrous acid and the reaction of phenylhydrazine with ethyl acetoacetate followed by oxidation.

Scientific Research Applications

4-phenylisoxazol-5(4H)-one has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. 4-phenylisoxazol-5(4H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

16864-15-6

Product Name

4-phenylisoxazol-5(4H)-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,8H

InChI Key

HNFWHIIUEKQXCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C=NOC2=O

Canonical SMILES

C1=CC=C(C=C1)C2C=NOC2=O

synonyms

5(4H)-Isoxazolone,4-phenyl-(9CI)

Origin of Product

United States

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